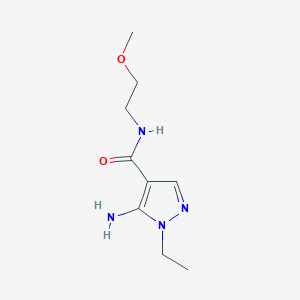
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is an organic compound with the molecular formula C9H16N4O2. It is a white to light yellow solid at room temperature and is known for its stability under standard conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via a substitution reaction, where an appropriate amine is reacted with the pyrazole derivative.
Ethylation and Methoxyethylation: The ethyl and methoxyethyl groups are introduced through alkylation reactions using ethyl halides and methoxyethyl halides, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an acid chloride or an ester with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
科学研究应用
5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
5-Amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the methoxyethyl group, which may affect its chemical reactivity and biological activity.
5-Amino-1-methyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide: Contains a methyl group instead of an ethyl group, potentially altering its properties.
5-Amino-1-ethyl-N-(2-ethoxyethyl)-1H-pyrazole-4-carboxamide: Has an ethoxyethyl group instead of a methoxyethyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of both the ethyl and methoxyethyl groups in 5-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide contributes to its unique chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from similar compounds.
属性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC 名称 |
5-amino-1-ethyl-N-(2-methoxyethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O2/c1-3-13-8(10)7(6-12-13)9(14)11-4-5-15-2/h6H,3-5,10H2,1-2H3,(H,11,14) |
InChI 键 |
JIUCDNCNRFJSDE-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C=N1)C(=O)NCCOC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
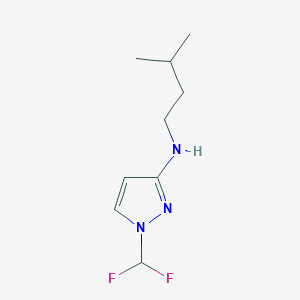
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731279.png)
![N-[(4-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11731280.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731288.png)
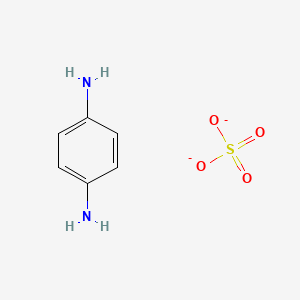
![[2-(diethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731300.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731314.png)
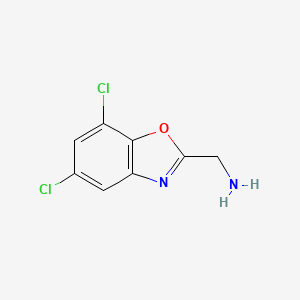
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11731323.png)
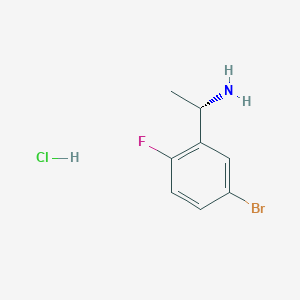
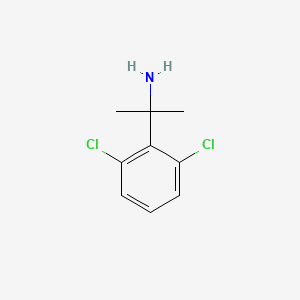
![1-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11731330.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11731331.png)
